A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Jasmolin I
A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Jasmolin I
Abstract
Jasmolin I is a naturally occurring insecticide and a key constituent of pyrethrum extract, derived from the flowers of Tanacetum cinerariifolium (syn. Chrysanthemum cinerariifolium)[1][2]. As one of the six esters that constitute the pyrethrins, its potent neurotoxic effects on a wide range of insects make it a molecule of significant interest in agriculture and public health[3][4]. Jasmolin I, along with Cinerin I and Pyrethrin I, belongs to the Type I pyrethrins, which are esters of chrysanthemic acid[2][5]. Its biological efficacy is intrinsically linked to its complex and highly specific three-dimensional architecture. This guide provides an in-depth analysis of the chemical structure and absolute stereochemistry of Jasmolin I, explores the methodologies for its structural elucidation, and contextualizes its structural features within the broader family of pyrethrin insecticides.
Molecular Architecture of Jasmolin I
Jasmolin I is an ester composed of a cyclopropanecarboxylic acid moiety and a cyclopentenolone-derived alcohol moiety[6]. The precise arrangement and connectivity of these two components define its chemical identity and biological function.
Core Components
The molecule is best understood by dissecting it into its constituent acid and alcohol parts, which are joined by an ester linkage:
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Acid Moiety: (+)-(1R,3R)-trans-Chrysanthemic Acid: This component is a substituted cyclopropanecarboxylic acid. The key features are the gem-dimethyl group on one carbon of the cyclopropane ring and a (2-methylprop-1-enyl) side chain on another. The "trans" designation in its common name refers to the stereochemical relationship between the carboxyl group and the alkenyl side chain across the cyclopropane ring, a crucial feature for its insecticidal activity[5].
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Alcohol Moiety: (+)-(S)-Jasmololone: This is the alcohol component, derived from a rethrolone backbone. It consists of a 2-methyl-4-oxocyclopent-2-en-1-ol core structure substituted with a (Z)-pent-2-enyl side chain. The biosynthesis of this rethrolone is derived from jasmonic acid pathways[7].
The esterification of these two precursors results in the formation of Jasmolin I.
Physicochemical Properties
A summary of the fundamental properties of Jasmolin I is provided below.
| Property | Value | Source |
| IUPAC Name | [(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | [6][8] |
| Molecular Formula | C₂₁H₃₀O₃ | [3][6] |
| Molecular Weight | 330.46 g/mol | [4][9] |
| CAS Number | 4466-14-2 | [1][8] |
| InChIKey | NZKIRHFOLVYKFT-VUMXUWRFSA-N | [6][8] |
Definitive Stereochemistry
The term "stereochemistry" refers to the three-dimensional arrangement of atoms in a molecule. For Jasmolin I, this is not a trivial detail; it is the primary determinant of its ability to bind to and modulate the voltage-gated sodium channels in insect neurons[3][4]. The molecule possesses three chiral centers and one geometrically constrained double bond, each with a specific, biologically active configuration[3].
Absolute Configuration of Chiral Centers
The absolute configuration of a chiral center describes the spatial arrangement of its bonded groups and is designated as R (from the Latin rectus, right) or S (from the Latin sinister, left) based on the Cahn-Ingold-Prelog priority rules[10][11]. Jasmolin I has three such centers:
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Cyclopentenone Ring (C1'): The carbon atom bearing the ester linkage has an (S) configuration.
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Cyclopropane Ring (C1): The carbon atom of the cyclopropane ring attached to the carboxyl group has an (R) configuration.
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Cyclopropane Ring (C3): The carbon atom of the cyclopropane ring bearing the (2-methylprop-1-enyl) group has an (R) configuration.
The IUPAC name explicitly defines this stereochemistry as (1S) for the alcohol moiety and (1R,3R) for the acid moiety[6]. This specific combination is critical, as other stereoisomers exhibit significantly reduced or no insecticidal activity[5].
Geometric Isomerism of the Alkenyl Side Chain
In addition to its chiral centers, Jasmolin I contains a double bond in the pentenyl side chain of the jasmololone moiety. The geometry around this bond is crucial.
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Pent-2-enyl Side Chain: This double bond possesses a (Z) configuration (from the German zusammen, together). This means the higher-priority substituents on each carbon of the double bond are on the same side, resulting in a cis-like arrangement. This is explicitly stated in the IUPAC and CAS names for the molecule[6][8].
Caption: 2D structure of Jasmolin I with stereochemical assignments.
Experimental Determination and Validation
The elucidation of such a complex natural product structure requires a multi-faceted analytical approach. The process begins with isolation from the source material and culminates in detailed spectroscopic analysis to confirm connectivity and stereochemistry.
Isolation Protocol
Jasmolin I does not exist in isolation but as part of a complex mixture of pyrethrins within the flower heads of T. cinerariifolium[1][3]. A generalized workflow for its isolation is as follows:
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Harvesting and Extraction: Flower heads are harvested, dried, and pulverized. The pyrethrins are extracted using a suitable organic solvent (e.g., hexane or a proprietary solvent mixture).
-
Crude Extract Purification: The initial extract is concentrated to yield a crude oleoresin. This resin is then subjected to further purification steps to remove pigments, waxes, and other non-active compounds.
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) is the cornerstone of separation.
-
Step A (Fractionation): The crude extract is first passed through a normal-phase silica gel column to separate the six pyrethrin components into fractions based on polarity.
-
Step B (High-Resolution Isolation): The fraction containing Jasmolin I is collected and subjected to further purification, often using reverse-phase or chiral HPLC columns, to yield the pure compound[12]. The use of chiral columns is particularly powerful as it can separate stereoisomers.
-
Structural Elucidation Workflow
Once isolated, the definitive structure is confirmed through a combination of spectroscopic techniques.
Caption: Standard workflow for the isolation and structural elucidation of Jasmolin I.
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Mass Spectrometry (MS): Provides the exact molecular weight (330.2195 g/mol ) and high-resolution mass, which allows for the unambiguous determination of the molecular formula (C₂₁H₃₀O₃)[6]. Fragmentation patterns can further help confirm the core structures of the acid and alcohol moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These 1D techniques are used to map the carbon-hydrogen framework of the molecule, confirming the presence of key functional groups like the ester, ketone, double bonds, and the specific number of protons and carbons in different chemical environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing scientists to piece together the molecular skeleton bond-by-bond.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: This is a critical technique for determining stereochemistry. By measuring the through-space interactions of protons, one can confirm the (Z)-geometry of the side-chain double bond and the trans relationship of the substituents on the cyclopropane ring.
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Conclusion and Significance
The chemical structure of Jasmolin I is a testament to nature's chemical complexity. Its architecture is defined by the esterification of (+)-(S)-Jasmololone and (+)-(1R,3R)-trans-Chrysanthemic acid. The molecule's stereochemistry is absolute and non-negotiable for its potent insecticidal activity, with three chiral centers ((1S), (1R), (3R)) and one geometric isomer ((Z)-alkene) all precisely configured. This structural rigidity is essential for its specific interaction with insect sodium channels. For researchers in crop protection and drug development, a thorough understanding of this structure-activity relationship is paramount for designing next-generation insecticides that are both effective and environmentally benign. The methodologies used to isolate and elucidate its structure serve as a foundational protocol for the study of complex natural products.
References
-
PubChem (National Institutes of Health). Jasmolin I | C21H30O3 | CID 12304687.[Link]
-
Compendium of Pesticide Common Names. jasmolin I data sheet.[Link]
-
AERU (University of Hertfordshire). Pyrethrins (jasmolin I).[Link]
-
GSRS (Global Substance Registration System). JASMOLIN I.[Link]
-
precisionFDA. JASMOLIN I.[Link]
-
ResearchGate. Chemical structures of pyrethrin I and II, cinerin I and II, and jasmolin I and II.[Link]
-
NCBI Bookshelf. Toxicological Profile for Pyrethrins and Pyrethroids - CHEMICAL AND PHYSICAL INFORMATION.[Link]
-
National Institutes of Health. Synthesis and Structure–Activity Relationship of Phosphonate Esters with (S)‑Cinerolone and (S)‑Jasmololone as Irreversible Inhibitors of the GDSL Esterase/Lipase TcGLIP to Study Pyrethrin Biosynthesis.[Link]
-
Journal of the Chemical Society C: Organic (RSC Publishing). The jasmolins, new insecticidally active constituents of Chrysanthemum cinerariaefolium VIS.[Link]
-
ResearchGate. Content of (a) jasmolin I and (b) jasmolin II across the eight flower...[Link]
-
ResearchGate. Structural formulas of pyrethrin i, pyrethrin ii, cinerin i, cinerin ii, jasmolin i and jasmolin ii.[Link]
-
Wikipedia. Absolute configuration.[Link]
-
PubChem (National Institutes of Health). Jasmolin II | C22H30O5 | CID 12304690.[Link]
-
PMC (National Institutes of Health). Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone.[Link]
-
ResearchGate. (PDF) Synthesis and Structure–Activity Relationship of Phosphonate Esters with ( S )-Cinerolone and ( S )-Jasmololone as Irreversible Inhibitors of the GDSL Esterase/Lipase TcGLIP to Study Pyrethrin Biosynthesis.[Link]
-
Chemistry LibreTexts. 7.3: Absolute Configuration.[Link]
-
PMC (National Institutes of Health). TcGLIP GDSL Lipase Substrate Specificity Co-determines the Pyrethrin Composition in Tanacetum cinerariifolium.[Link]
Sources
- 1. plantaanalytica.com [plantaanalytica.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrethrins (jasmolin I) [sitem.herts.ac.uk]
- 4. Jasmolin I | 4466-14-2 | FJ158204 | Biosynth [biosynth.com]
- 5. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Jasmolin I | C21H30O3 | CID 12304687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 9. GSRS [precision.fda.gov]
- 10. Absolute configuration - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. TcGLIP GDSL Lipase Substrate Specificity Co-determines the Pyrethrin Composition in Tanacetum cinerariifolium - PMC [pmc.ncbi.nlm.nih.gov]
